molecular formula C15H15BrN4O2 B2726497 8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887867-85-8

8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2726497
CAS RN: 887867-85-8
M. Wt: 363.215
InChI Key: FEDLAJKMCAWGBO-UHFFFAOYSA-N
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Description

8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Natural Product Synthesis : Compounds similar to 8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating their significance in natural product chemistry and potential biologically active substances discovery (Ma et al., 2007).

  • Chemical Synthesis and Reactivity : The compound has been part of studies focusing on the unusual reactions of bromo-substituted purine diones, shedding light on their chemical reactivity and potential for synthesis of novel compounds with significant properties (Khaliullin & Shabalina, 2020).

Biological Activities

  • Antiviral Activity : Research into 8-substituted analogues of related purine compounds has shown activity against rhinovirus, highlighting the potential for these compounds to be developed into antiviral agents (Kelley, Linn, & Selway, 1991).

  • Benzodiazepine Receptor Binding : Studies have demonstrated that certain 8-substituted purines exhibit binding activity to the benzodiazepine receptor, suggesting their use in developing novel anxiolytics or sedatives (Kelley et al., 1990).

properties

IUPAC Name

8-bromo-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-9-4-6-10(7-5-9)8-20-13(21)11-12(19(3)15(20)22)17-14(16)18(11)2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLAJKMCAWGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)Br)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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